molecular formula C13H7Cl2FO2 B3228281 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid CAS No. 1261962-34-8

4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid

Cat. No.: B3228281
CAS No.: 1261962-34-8
M. Wt: 285.09 g/mol
InChI Key: UFYQNGSFYTVFGG-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and other bioactive compounds. icm.edu.pliomcworld.com The carboxylic acid group provides a key site for interaction with biological targets, while the aromatic ring can be functionalized to fine-tune the molecule's properties. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Halogenated benzoic acids have been investigated for a wide range of applications, including as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.combiotech-asia.orgpreprints.org The specific substitution pattern on the phenyl rings can lead to diverse pharmacological profiles. For instance, the relative positions of substituents can dictate the molecule's conformation and its ability to fit into the binding pocket of a specific enzyme or receptor.

Rationale for Academic Investigation of the Chemical Compound

The academic investigation of 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid is driven by the potential for this specific substitution pattern to yield a molecule with unique and desirable properties. The rationale for its study can be broken down into the following key aspects:

Electronic Effects: The presence of two chlorine atoms and one fluorine atom, all of which are electron-withdrawing, can significantly impact the acidity of the carboxylic acid group and the electron distribution across the biphenyl (B1667301) system. This can influence the compound's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions.

Steric Hindrance: The substituent at the 2-position of the benzoic acid ring can induce steric hindrance, forcing the two phenyl rings to adopt a non-planar conformation. This twisted arrangement can be crucial for fitting into specific binding sites on biological targets.

Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. A well-balanced lipophilicity is often a key factor in the development of orally bioavailable drugs.

These factors collectively suggest that this compound is a promising candidate for further research and could serve as a valuable building block in the design of new bioactive molecules.

Current Research Landscape and Gaps Pertaining to the Chemical Compound

A comprehensive review of the scientific literature reveals a significant gap in the research specifically dedicated to this compound. While there is a wealth of information on benzoic acid derivatives in general, and even on various halogenated analogues, this particular compound appears to be largely unexplored.

The current research landscape is characterized by studies on related, but distinct, molecules. For instance, the synthesis and biological evaluation of various substituted diphenylbenzoic acids have been reported, but these studies often focus on different substitution patterns. The lack of dedicated research on this compound presents both a challenge and an opportunity.

The primary research gap is the absence of fundamental data on its synthesis, characterization, and biological activity. Key questions that remain unanswered include:

What are the most efficient synthetic routes to produce this compound with high purity and yield?

What are its detailed physicochemical properties, including its crystal structure, solubility, and spectroscopic data?

Does it exhibit any significant biological activity, for example, as an enzyme inhibitor or a receptor modulator?

What is its structure-activity relationship in comparison to other halogenated benzoic acid derivatives?

Addressing these questions through targeted research would not only fill a void in the chemical literature but also potentially uncover a new molecular scaffold with valuable applications in medicinal chemistry and materials science. The exploration of this and other under-investigated benzoic acid derivatives is crucial for expanding the toolkit of chemists and pharmacologists in their quest for new and improved functional molecules.

Data Tables

Table 1: Physicochemical Properties of Benzoic Acid and Related Halogenated Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Benzoic AcidC₇H₆O₂122.12122.4
4-Chlorobenzoic AcidC₇H₅ClO₂156.57243
3-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56133-135
2-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56181-183

This table presents a selection of benzoic acid derivatives to provide context for the properties of halogenated analogues. Data for the title compound is not available due to the current research gap.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(3-chloro-4-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(15)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYQNGSFYTVFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690552
Record name 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-34-8
Record name 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways

Established Synthetic Routes for the Chemical Compound

The construction of the 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid molecule can be envisioned through several established methodologies, primarily involving the formation of the biaryl linkage between a substituted chlorobenzoic acid derivative and a substituted chlorofluorobenzene derivative.

One of the most prominent and versatile methods for such a transformation is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the target compound, two main disconnection approaches are possible:

Route A: Coupling of (4-chloro-2-carboxyphenyl)boronic acid with 1,3-dichloro-4-fluorobenzene.

Route B: Coupling of 4-chloro-2-bromobenzoic acid with (3-chloro-4-fluorophenyl)boronic acid.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. organic-chemistry.orgnih.govrsc.org The general conditions for such a reaction are outlined in the table below.

Another established method for forming the biaryl bond is the Ullmann condensation . This copper-catalyzed reaction typically involves the coupling of an aryl halide with another aromatic compound, often at elevated temperatures. wikipedia.orgorganic-chemistry.org While historically requiring harsh conditions, modern modifications of the Ullmann reaction have been developed with improved catalyst systems and milder conditions. nih.govresearchgate.net A potential Ullmann approach for this synthesis could involve the reaction of 2-amino-4-chlorobenzoic acid with 1,3-dichloro-4-fluorobenzene, followed by diazotization and removal of the amino group, though this would be a more complex, multi-step process.

A third potential route involves nucleophilic aromatic substitution (SNAr) . This approach would be contingent on having a starting material with a suitable leaving group (like fluorine or a nitro group) activated by strong electron-withdrawing groups ortho or para to it. libretexts.org For the target molecule, this might involve the reaction of a nucleophile derived from a 4-chlorobenzoic acid precursor with a highly activated 3-chloro-4-fluorophenyl electrophile, although this is a less direct and likely more challenging approach compared to cross-coupling reactions.

Finally, a directed ortho-lithiation strategy could be considered. arkat-usa.org Starting with 4-chlorobenzoic acid, protection of the carboxylic acid group would be necessary. Subsequent ortho-lithiation directed by the chloro group, followed by a coupling reaction with a suitable 3-chloro-4-fluorophenyl electrophile, could form the desired biaryl linkage. The final step would be the deprotection of the carboxylic acid.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

Parameter General Conditions
Catalyst Palladium complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Phosphine (B1218219) ligands, e.g., PPh₃, PCy₃, P(t-Bu)₃
Base Inorganic bases, e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Aprotic polar solvents (e.g., Toluene (B28343), Dioxane, DMF) or aqueous mixtures
Temperature Room temperature to reflux
Atmosphere Inert (e.g., Nitrogen, Argon)

Novel and Green Chemistry Approaches in Chemical Compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green chemistry principles could be applied to the established routes:

Use of Greener Solvents: Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents like toluene or DMF. A greener approach would involve replacing these with more benign alternatives such as water, ethanol, or bioderived solvents like Cyrene or 2-methyltetrahydrofuran. chemicalbook.com Suzuki-Miyaura couplings, in particular, have been shown to be effective in aqueous media, often with the aid of a phase-transfer catalyst. rsc.org

Catalyst Innovation: The development of highly active palladium catalysts allows for lower catalyst loadings, reducing the amount of heavy metal waste. Furthermore, the use of heterogeneous catalysts, where the palladium is supported on a solid matrix, can facilitate easier separation and recycling of the catalyst, a key principle of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. This can reduce energy consumption and minimize the formation of byproducts. Microwave-promoted Ullmann condensations, for example, have been reported to be highly efficient. researchgate.net

Flow Chemistry: Conducting the synthesis in a continuous flow reactor rather than a traditional batch process can offer several advantages. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. It can also lead to higher yields and purity, reducing the need for extensive purification steps.

Optimization of Reaction Conditions and Yields for the Chemical Compound

Optimizing the reaction conditions is a critical step in any synthesis to maximize the yield and purity of the desired product while minimizing costs and environmental impact. For a hypothetical synthesis of this compound via a Suzuki-Miyaura coupling, several parameters would need to be systematically varied and studied.

Table 2: Key Parameters for Optimization in a Suzuki-Miyaura Synthesis

Parameter Variables to be Tested Desired Outcome
Catalyst/Ligand System Different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and various phosphine or N-heterocyclic carbene (NHC) ligands. High catalytic turnover number, stability, and selectivity.
Base A range of inorganic and organic bases (e.g., K₂CO₃, K₃PO₄, Et₃N) and their concentrations. Efficient activation of the boronic acid without promoting side reactions.
Solvent Different solvents and solvent mixtures (e.g., toluene/water, dioxane/water, THF). Good solubility of reactants and efficient reaction kinetics.
Temperature A range of temperatures from room temperature to the reflux temperature of the solvent. The lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and byproduct formation.
Reactant Stoichiometry Varying the ratio of the aryl halide to the boronic acid. Complete consumption of the limiting reagent.

| Reaction Time | Monitoring the reaction progress over time using techniques like TLC or LC-MS. | The shortest time required for maximum conversion to the product. |

The choice of the specific aryl halide and boronic acid starting materials would also significantly influence the optimization process. For instance, aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings, which might affect the choice of catalyst and reaction temperature.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of the Chemical Compound and its Complexes

Currently, there is no publicly available single-crystal X-ray diffraction data for 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid or its complexes. This analytical technique would be invaluable for definitively determining its solid-state molecular structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Such a study would also elucidate the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. In related halogenated benzoic acid derivatives, crystal structures are often stabilized by dimeric hydrogen bonding between the carboxylic acid moieties and further organized by various halogen-based interactions.

Solution-State Conformation Analysis via Advanced NMR Spectroscopy

Detailed solution-state conformational analysis of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy has not been reported in the available scientific literature. Techniques such as 1H and 13C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. More advanced two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments would be crucial for determining the through-space proximity of protons, which would, in turn, help to elucidate the preferred conformation of the molecule in solution, particularly the rotational orientation of the two phenyl rings relative to each other.

Vibrational Spectroscopy (IR, Raman) for Structural Insights of the Chemical Compound

Comprehensive vibrational spectra (Infrared and Raman) for this compound are not available in published literature. These spectroscopic methods are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching of the carboxylic acid group, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching of the carbonyl group, a strong absorption usually found between 1680-1710 cm⁻¹.

C-O stretching and O-H bending of the carboxylic acid.

C-Cl stretching modes.

C-F stretching mode.

Aromatic C-H and C=C stretching vibrations.

A comparative analysis of the IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other, aiding in a more complete structural characterization.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption and rotation of circularly polarized light by chiral molecules, are not applicable for its stereochemical characterization. The molecule would be silent in both CD and ORD spectroscopic analyses.

Chemical Reactivity, Derivatization, and Analog Synthesis

Reaction Mechanisms and Kinetics Involving the Chemical Compound

Detailed kinetic studies and reaction mechanisms specifically for 4-chloro-2-(3-chloro-4-fluorophenyl)benzoic acid are not extensively documented in publicly available literature. However, its reactivity can be inferred from the general principles governing sterically hindered and electronically complex biaryl carboxylic acids. The presence of ortho-substituents on both phenyl rings introduces significant steric hindrance around the carboxylic acid group, which can influence the rates of reactions such as esterification and amidation.

The reaction mechanism for the transformation of the carboxylic acid moiety is expected to follow established pathways. For instance, amide bond formation would typically proceed through the activation of the carboxylic acid to a more reactive intermediate. This can be achieved by conversion to an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, followed by nucleophilic attack by an amine. Alternatively, coupling reagents common in peptide synthesis can be employed to generate an activated ester or a similarly reactive species in situ, which is then readily attacked by the amine nucleophile.

Functional Group Transformations and Derivatization Strategies of the Chemical Compound

The primary site for functional group transformation on this compound is the carboxylic acid moiety. Common derivatization strategies focus on converting the carboxylic acid into esters, amides, and other related functional groups.

Amide Formation: The synthesis of amides is a key derivatization strategy. Due to the steric hindrance around the carboxylic acid, standard amide coupling protocols may require optimization. A variety of modern coupling reagents are suitable for forming amide bonds with sterically hindered carboxylic acids and weakly nucleophilic amines.

Coupling Reagent ClassExamplesGeneral Conditions
CarbodiimidesDCC, EDCOften used with additives like HOBt or DMAP to form an active ester and suppress side reactions.
Phosphonium SaltsBOP, PyBOPGenerate highly reactive acyloxyphosphonium intermediates.
Uronium/Aminium SaltsHATU, HBTUForm activated esters that readily react with amines.
Acid Halide FormationSOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine.

A general procedure for amide synthesis involves dissolving the carboxylic acid in an appropriate aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, followed by the addition of the coupling agent and an amine. A non-nucleophilic base, for example, diisopropylethylamine, is often included to neutralize the acid formed during the reaction. For particularly challenging couplings involving sterically hindered substrates, more specialized techniques may be necessary.

Esterification: The formation of esters from this compound can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. However, due to steric hindrance, this method may require prolonged reaction times and elevated temperatures. Alternatively, the carboxylic acid can be reacted with a halogenating agent to form the acyl chloride, which then readily reacts with an alcohol to yield the corresponding ester.

Synthesis of Structural Analogs and Isosteres of the Chemical Compound

The synthesis of structural analogs and isosteres of this compound is a critical aspect of medicinal chemistry, often aimed at improving the pharmacological properties of a lead compound. Strategies for analog synthesis can be broadly categorized into modifications of the benzoic acid moiety and alterations of the biaryl scaffold.

Bioisosteric Replacement of the Carboxylic Acid Group:

Non-classical bioisosteres are frequently employed to replace the carboxylic acid group to enhance properties such as cell permeability and metabolic stability.

Bicyclo[1.1.1]pentane-1-carboxylic acid and Bicyclo[2.2.2]octane-1-carboxylic acid: These rigid, saturated ring systems can mimic the spatial orientation of the carboxylic acid group relative to the phenyl ring. The synthesis of such analogs involves coupling the biaryl portion of the molecule with a pre-functionalized bicycloalkane.

Acyl Sulfonamides: Acyl sulfonamides are another class of carboxylic acid bioisosteres with comparable acidity but different physicochemical properties. The synthesis of an acyl sulfonamide analog would typically involve the reaction of the corresponding sulfonamide with the acyl chloride of this compound.

Modification of the Biaryl Core:

The synthesis of analogs can also involve modifications to the phenyl rings.

Introduction of Heterocycles: Replacing one or both of the phenyl rings with nitrogen-containing heterocycles, such as pyridine (B92270) or pyrimidine, can improve solubility and introduce new points for hydrogen bonding interactions. The synthesis of such analogs would likely involve cross-coupling reactions, such as the Suzuki or Stille coupling, between a functionalized heterocycle and a suitable derivative of the other aromatic ring.

The following table summarizes some of the research findings on the synthesis of analogs of compounds with a similar structural scaffold.

Modification SiteAnalog/IsostereSynthetic Strategy
Benzoic AcidBicyclo[1.1.1]pentane-1-carboxylic acidAmide coupling with a pre-synthesized bicyclopentane amine derivative.
Benzoic AcidBicyclo[2.2.2]octane-1-carboxylic acidAmide coupling with a pre-synthesized bicyclooctane amine derivative.
Benzoic AcidAcyl SulfonamideReaction of the corresponding sulfonamide with the activated carboxylic acid.
3-chloro-4-fluorophenyl ringPyridinyl or Pyrimidinyl ringsSuzuki or Stille cross-coupling reactions.

Catalytic Applications or Transformations Utilizing the Chemical Compound

There is currently no significant body of published research detailing the use of this compound as a catalyst or its direct involvement in catalytic transformations. The primary focus of research on this and structurally related compounds has been on their synthesis and derivatization for applications in fields such as medicinal chemistry, rather than as catalytic agents. Benzoic acid derivatives, in general, are not commonly employed as catalysts themselves, although they can be precursors to or components of catalytic systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of molecules like 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Studies on structurally related substituted benzoic acids demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are effective for investigating potential energy surfaces and conformational landscapes. mdpi.comresearchgate.net For this compound, such calculations would identify the most stable conformers, which are determined by the rotational orientations around the C-C bond linking the two phenyl rings and the C-COOH bond. The presence of bulky and electronegative substituents (Cl, F) at various positions creates significant steric and electronic effects that dictate the molecule's preferred three-dimensional shape. mdpi.com

The key degrees of freedom are the internal rotations around the exocyclic C-C and C-O bonds. researchgate.net For the carboxylic acid group, two main arrangements exist: a highly stable cis configuration (O=C-O-H dihedral angle of ~0°) and a higher-energy trans form (~180°). researchgate.net Due to steric hindrance between the ortho-chloro substituent and the carboxylic acid group, as well as repulsion between the two aromatic rings, the molecule is expected to be non-planar. This non-planarity reduces cross-conjugation between the phenyl ring and the carboxylic group, which in turn affects the electronic properties and acidity of the compound. mdpi.com

DFT calculations can also determine a range of electronic properties, which are crucial for predicting reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally implies higher chemical reactivity. The distribution and energies of these orbitals are influenced by the electron-withdrawing halogen substituents.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Reveals regions of positive (electron-poor) and negative (electron-rich) potential, indicating sites for electrophilic and nucleophilic attack, respectively. The carboxylic acid group and halogen atoms are key features on the MEP.
Dipole Moment A measure of the overall polarity of the molecule.The asymmetric substitution pattern results in a significant dipole moment, influencing its solubility and ability to engage in dipole-dipole interactions.
Atomic Charges The distribution of electron charge among the atoms in the molecule.Provides insight into the reactivity of different parts of the molecule. The carbon atoms attached to halogens and the oxygen atoms of the carboxyl group are expected to have significant partial charges.

These calculations provide a detailed picture of the molecule's intrinsic properties, forming the basis for further computational studies. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules or potential biological targets.

In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. This technique allows for the exploration of the conformational space accessible to the molecule at a given temperature. While quantum calculations can identify energy minima, MD simulations reveal how the molecule transitions between these states and which conformations are most populated under specific conditions (e.g., in aqueous solution). nih.gov

For this particular benzoic acid derivative, simulations would likely show significant torsional motion around the bond connecting the two phenyl rings. This flexibility allows the molecule to adopt various conformations in solution, which can be crucial for its ability to bind to a receptor or active site. nih.gov The stability of these conformations is influenced by interactions with the surrounding solvent molecules.

MD simulations are also used to validate the stability of ligand-protein complexes predicted by docking studies. nih.govresearchgate.net By simulating the complex over a period of nanoseconds, researchers can assess whether the initial binding pose is maintained. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests a stable binding interaction. nih.gov

Table 2: Applications of Molecular Dynamics Simulations

ApplicationDescriptionRelevance to this compound
Conformational Analysis Exploring the range of shapes the molecule can adopt in a specific environment (e.g., water, DMSO).Identifies the most prevalent conformations in solution, which may differ from the minimum energy structure in a vacuum.
Solvation Studies Analyzing the interactions between the molecule and surrounding solvent molecules.Helps to understand solubility and the energetic cost or gain of moving the molecule from a solvent to a binding site.
Binding Stability Assessing the stability of the molecule when bound to a biological target like a protein. researchgate.netProvides confidence in predicted binding modes by showing that the interaction is maintained over time. nih.gov
Interaction Dynamics Observing the dynamic formation and breaking of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts).Reveals the key interactions that contribute to the stability of a potential complex with a receptor.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico techniques, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with a biological macromolecule, such as a protein receptor or enzyme. This process involves computationally placing the molecule (the ligand) into the binding site of a target protein and evaluating the most likely binding orientation and affinity.

The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then sample a vast number of possible orientations of the ligand within the binding site and use a scoring function to rank them. nih.gov The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction.

For this compound, key structural features would guide its interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The aromatic rings can participate in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net The chlorine and fluorine atoms can form halogen bonds or other electrostatic interactions.

Studies on analogous structures show that chloro- and fluoro-substituted phenyl groups are often directed into specific hydrophobic pockets within a protein's active site. acs.org For example, in studies of MDM2 inhibitors, a 3-chloro-2-fluorophenyl group was modeled to project into the Leu26 binding pocket of the MDM2 protein. acs.org Docking simulations for this compound would aim to identify similar favorable interactions, predicting its binding mode and affinity for a given target. d-nb.infobiotech-asia.org

Table 3: Predicted Molecular Interactions from Docking Studies

Interaction TypeMolecular FeaturePotential Interacting Amino Acid Residues
Hydrogen Bonding Carboxylic acid group (-COOH)Serine, Threonine, Aspartate, Glutamate, Histidine, Arginine, Lysine
Hydrophobic Interactions Phenyl ringsAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π Stacking Phenyl ringsPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen Bonding Chlorine and Fluorine atomsElectron-rich atoms like backbone carbonyl oxygens or oxygen atoms in Asp/Glu side chains

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is invaluable for designing new analogs with potentially improved properties without synthesizing and testing every possible molecule.

The development of a QSAR model involves several steps:

A dataset of structurally similar compounds with measured activity (e.g., inhibition constant) is compiled.

A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and physicochemical properties.

Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the activity. nih.govnih.gov

The model is rigorously validated to ensure its predictive power. mdpi.com

For designing analogs of this compound, a QSAR model could identify which structural features are most important for a specific (non-clinical) activity. nih.gov

Table 4: Key Molecular Descriptors in QSAR Modeling

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Dipole moment, Atomic charges, HOMO/LUMO energiesGovern electrostatic and covalent-like interactions with a target.
Steric Molecular volume, Surface area, Molar refractivityRelate to the size and shape of the molecule and how well it fits into a binding site.
Topological Connectivity indicesDescribe the branching and arrangement of atoms within the molecular structure.
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA) nih.govInfluence the compound's ability to cross membranes and its overall solubility and binding characteristics.

By analyzing the resulting QSAR equation, chemists can determine, for instance, whether increasing or decreasing lipophilicity, or adding hydrogen bond donors at a specific position, is likely to enhance the desired activity. This predictive capability allows for the rational, in silico design of a focused set of new analogs for future synthesis and evaluation, streamlining the discovery process. nih.gov

Mechanistic Investigations of Biological Activity

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

In vitro enzyme inhibition assays are fundamental in elucidating the mechanism of action of a novel compound. For a molecule like 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, which shares structural motifs with known enzyme inhibitors (e.g., certain non-steroidal anti-inflammatory drugs or kinase inhibitors), its potential to inhibit specific enzymes would be a primary area of investigation.

Hypothetically, if this compound were tested against a panel of enzymes, one might observe inhibitory activity against cyclooxygenase (COX) enzymes, given the benzoic acid moiety, or certain protein kinases, due to the substituted phenyl rings. A typical initial screening would determine the half-maximal inhibitory concentration (IC50) against these targets.

Subsequent kinetic analyses would aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. A Lineweaver-Burk plot, for instance, would help visualize the kinetic data. For a competitive inhibitor, one would expect to see an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Illustrative Data Table for Hypothetical Enzyme Inhibition:

Enzyme TargetIC50 (µM)Type of InhibitionKi (µM)
Cyclooxygenase-2 (COX-2)5.2Competitive2.1
5-Lipoxygenase (5-LOX)15.8Non-competitive12.5
c-Jun N-terminal kinase (JNK1)8.9Mixed6.3

Receptor Binding Assays and Ligand-Target Interactions

To determine if this compound interacts with specific cellular receptors, radioligand binding assays are commonly employed. These assays measure the affinity of the compound for a receptor by competing with a known radiolabeled ligand. The dissociation constant (Kd) or the inhibitory constant (Ki) is determined from these experiments, providing a measure of the binding affinity.

Given its structure, potential targets could include nuclear receptors or other ligand-gated ion channels. For instance, its acidic nature and aromatic rings might facilitate interaction with the ligand-binding domains of peroxisome proliferator-activated receptors (PPARs). Molecular modeling and docking studies would often precede or accompany these assays to predict binding modes and key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the receptor's active site.

Illustrative Data Table for Hypothetical Receptor Binding Affinity:

Receptor TargetBinding Affinity (Ki, nM)Assay Type
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)750Radioligand Displacement
G-protein coupled receptor 35 (GPR35)1200Competitive Binding Assay

Cellular Pathway Modulation and Signaling Cascade Analysis (in cell lines)

Once a direct target (enzyme or receptor) is identified, the next step is to understand the compound's effect on downstream cellular signaling pathways. This is typically investigated in relevant human cell lines. For example, if the compound inhibits COX-2, researchers would measure its effect on the production of prostaglandins (B1171923) in inflammatory cell models like lipopolysaccharide (LPS)-stimulated macrophages.

Techniques such as Western blotting would be used to assess the phosphorylation status and expression levels of key signaling proteins. For instance, if the compound were to modulate a kinase pathway, the phosphorylation of downstream substrates would be examined. A decrease in the phosphorylation of proteins like p38 MAPK or ERK1/2 following treatment with the compound in stimulated cells would suggest an impact on these inflammatory signaling cascades.

Target Identification and Validation in Relevant Biological Models (non-human, in vitro)

In cases where the primary target of a compound is unknown, unbiased approaches such as chemical proteomics can be employed for target identification. This might involve affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate (e.g., from murine macrophage lysates). The bound proteins are then identified by mass spectrometry.

Once potential targets are identified, validation is crucial. This can be achieved through techniques like cellular thermal shift assays (CETSA), which measure the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of a specific protein in the presence of the compound provides strong evidence of direct interaction.

Mechanism of Action Elucidation in Preclinical Models (non-human in vivo or ex vivo studies focusing solely on molecular mechanisms)

To confirm the mechanism of action observed in vitro, studies in non-human preclinical models are essential. For an anti-inflammatory agent, this might involve using a mouse model of inflammation, such as the carrageenan-induced paw edema model. Following administration of the compound, tissue samples from the inflamed site would be collected.

Ex vivo analysis of these tissues would then focus on the molecular markers identified in the in vitro studies. For example, researchers would measure the levels of prostaglandins, the expression of inflammatory cytokines (e.g., TNF-α, IL-6), and the phosphorylation status of key signaling proteins in the tissue homogenates. These studies help to correlate the molecular mechanism with the physiological response in a whole organism. For instance, a significant reduction in prostaglandin (B15479496) levels and p38 phosphorylation in the paw tissue of treated mice would provide strong evidence for the proposed mechanism of action.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Modification of the Chemical Compound and Analog Synthesis for SAR Probing

Systematic modifications of scaffolds incorporating the 2-(3-chloro-4-fluorophenyl) group have been extensively explored to probe the SAR. These modifications often target several key regions of the molecule to understand the impact of different functional groups on biological activity.

One major area of exploration has been the aryl rings. nih.gov For instance, to enhance properties like solubility, nitrogen atoms have been strategically inserted into the aryl rings of related lead compounds. nih.gov The 3-chloro-2-fluorophenyl substituent itself was modified by inserting a nitrogen atom to yield a pyridinyl analog (Compound 16). acs.org

Another significant strategy involves the replacement of the benzoic acid group with nonclassical bioisosteres. nih.gov This approach aims to improve pharmacokinetic properties while maintaining high binding affinity. Examples of such bioisosteres include bicyclo[1.1.1]pentane-1-carboxylic acid and bicyclo[2.2.2]octane-1-carboxylic acid. nih.govacs.org The carboxylic acid group has also been replaced with an acyl sulfonamide bioisostere in some analogs. acs.org

Further modifications have been made to other parts of the larger scaffolds containing the title moiety. In the context of spirooxindole inhibitors, extensive changes were made to the oxindolephenyl ring, including the introduction of pyridinyl or pyrimidinyl groups. nih.gov Additionally, substitutions on the pyrrolidine (B122466) core, such as adding a 4,4-difluorocyclohexyl group, have been synthesized to decrease lipophilicity. acs.org Another tactic involved the N-alkylation of the pyrrolidine core with methyl and ethyl groups. nih.gov

In a different chemical series, the core structure was modified into pyridazinone derivatives. A series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized to evaluate their potential as anticancer agents. nih.gov

Correlating Structural Features with Biological Responses (excluding clinical outcomes)

The synthesis of various analogs allows for the direct correlation of specific structural features with in vitro biological activity, primarily binding affinity and cellular potency.

The modification of the 2-(3-chloro-4-fluorophenyl) group provided clear SAR data. The insertion of a nitrogen atom into this phenyl ring (to create Compound 16) was detrimental to activity, resulting in a binding affinity (Ki) of 77 nM, which is 26 times weaker than the parent compound. nih.govacs.org This suggests that the electronic and steric properties of the 3-chloro-2-fluorophenyl group are finely tuned for optimal interaction with the target protein's binding pocket. acs.org

Conversely, modifications to other aryl rings within the larger scaffold yielded positive results. Analogs containing a pyridinyl or pyrimidinyl oxindole (B195798) group were found to be quite potent, with Ki values in the range of 13–14 nM. nih.govacs.org

The strategy of replacing the benzoic acid with bioisosteres also produced informative SAR data. An analog incorporating a bicyclo[2.2.2]octane-1-carboxylic acid (Compound 56) maintained high binding affinity to MDM2 (IC50 = 3.7 nM) and was as potent as its parent compound in cell growth inhibition assays. nih.gov However, a similar analog with a bicyclo[1.1.1]pentane-1-carboxylic acid (Compound 55) also showed high affinity (IC50 = 6.4 nM) but was five times less potent in the cellular assay. nih.gov

The table below summarizes the structure-activity relationships for key modifications on a spirooxindole scaffold containing the 3-chloro-2-fluorophenyl moiety.

CompoundModificationTargetAssayResult
16 Nitrogen insertion into the 3-chloro-2-fluorophenyl ringMDM2Binding Affinity (Ki)77 nM (26x weaker) nih.govacs.org
17, 18, 19 Pyridinyl or pyrimidinyl oxindole groupMDM2Binding Affinity (Ki)13-14 nM (Potent) nih.govacs.org
55 Benzoic acid replaced with bicyclo[1.1.1]pentane-1-carboxylic acidMDM2Binding Affinity (IC50)6.4 nM nih.gov
55 Benzoic acid replaced with bicyclo[1.1.1]pentane-1-carboxylic acidSJSA-1 CellsCell Growth Inhibition5x less potent nih.gov
56 Benzoic acid replaced with bicyclo[2.2.2]octane-1-carboxylic acidMDM2Binding Affinity (IC50)3.7 nM nih.gov
56 Benzoic acid replaced with bicyclo[2.2.2]octane-1-carboxylic acidSJSA-1 CellsCell Growth InhibitionAs potent as parent nih.gov

Rational Design and Synthesis of Improved Analogs Based on SAR Principles

The data gathered from SAR studies provides the foundation for the rational design of new analogs with superior properties. The primary goals of these designs are often to enhance efficacy, improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and increase chemical accessibility. nih.gov

For example, a key challenge identified with some lead compounds was solubility. nih.gov Based on the principle that increasing polarity can improve solubility, nitrogen atoms were inserted into various aryl rings of the lead scaffold. acs.org While this modification was unsuccessful on the 3-chloro-2-fluorophenyl ring, it proved effective on other parts of the molecule without compromising potency. nih.gov

Another rational design strategy focused on improving pharmacokinetic (PK) properties. nih.gov The benzoic acid moiety, while crucial for binding, can sometimes lead to rapid metabolism or poor absorption. Medicinal chemistry principles suggest replacing it with non-classical bioisosteres that can mimic the key interactions of the carboxylic acid while having different physicochemical properties. nih.gov This led to the design and synthesis of the bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane analogs. nih.gov

Computational and Experimental Approaches in Lead Optimization (focusing on affinity, selectivity, in vitro potency)

Lead optimization is a multidisciplinary effort that combines computational modeling with experimental validation. chemrxiv.org

Computational Approaches: Molecular modeling plays a critical role in guiding chemical modifications. For the spirooxindole series containing the 2-(3-chloro-4-fluorophenyl) group, the structure of a lead compound was modeled in complex with its MDM2 protein target. acs.org This model was based on a previously obtained co-crystal structure. acs.org The model revealed that the 3-chloro-2-fluorophenyl group projects into the key Leu26 p53 binding pocket of the MDM2 protein. acs.org This insight helped rationalize the negative effect of inserting a nitrogen atom into this ring and guided further modifications to optimize interactions within this hydrophobic pocket.

Experimental Approaches: The hypotheses generated from computational models and SAR principles are tested through chemical synthesis and a suite of in vitro biological assays. The primary experimental assays used in the optimization of these compounds focus on quantifying their affinity, potency, and selectivity.

Binding Affinity Assays: These experiments directly measure how tightly a compound binds to its target protein. For the MDM2 inhibitors, competitive binding assays are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov These values are crucial for ranking the potency of new analogs.

In Vitro Potency Assays: Cellular assays are used to determine if high binding affinity translates into functional activity within a cell. For the MDM2-p53 inhibitors, cell growth inhibition assays in cancer cell lines that have wild-type p53, such as the SJSA-1 cell line, are employed. nih.gov These assays provide a measure of the compound's ability to activate the p53 pathway and inhibit cell proliferation. nih.gov

Through iterative cycles of design, synthesis, and testing—the "Design-Make-Test-Analyze" paradigm—the properties of the lead compound are progressively improved, leading to the identification of optimized candidates. chemrxiv.org

Analytical and Bioanalytical Methodologies for Research

Development of Chromatographic (HPLC, GC) and Spectrometric (MS) Methods for Research Sample Analysis

The analysis of "4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid" typically employs high-performance liquid chromatography (HPLC) for separation, coupled with mass spectrometry (MS) for detection and quantification, providing high sensitivity and selectivity. Gas chromatography (GC) can also be utilized, often requiring derivatization of the acidic functional group to enhance volatility.

High-Performance Liquid Chromatography (HPLC):

A common approach for the analysis of halogenated benzoic acids is reversed-phase HPLC. nih.gov The separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure adequate separation from matrix components and potential metabolites.

For "this compound," a hypothetical HPLC method could be developed with the following parameters:

Table 1: Illustrative HPLC Method Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 254 nm or Mass Spectrometry

Gas Chromatography (GC):

For GC analysis, the carboxylic acid group of "this compound" needs to be derivatized to increase its volatility. A common derivatization agent is diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting ester or silyl (B83357) ester is then analyzed by GC.

Mass Spectrometry (MS):

Mass spectrometry is the preferred method for detection due to its high selectivity and sensitivity. When coupled with HPLC (LC-MS) or GC (GC-MS), it allows for the unambiguous identification and quantification of the target analyte. Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids in LC-MS, monitoring the deprotonated molecule [M-H]⁻. For GC-MS, electron ionization (EI) would be used, and the resulting fragmentation pattern can provide structural confirmation.

Table 2: Representative Mass Spectrometry Parameters (LC-MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) Based on fragmentation of the parent molecule
Collision Energy Optimized for specific transitions
Capillary Voltage 3.5 kV
Source Temperature 150 °C

Advanced Sample Preparation Techniques for Complex Biological Matrices (non-human)

The extraction of "this compound" from complex non-human biological matrices such as plasma, tissue homogenates, or microsomal incubations is a critical step to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE):

LLE is a classic technique where the sample is partitioned between two immiscible liquids. For an acidic compound like "this compound," the pH of the aqueous sample would be adjusted to be acidic (e.g., pH 2-3) to ensure the compound is in its neutral, more organic-soluble form. An organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) would then be used for extraction.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique that uses a solid sorbent to isolate the analyte. For "this compound," a mixed-mode anion exchange sorbent could be employed. The sample would be loaded at a pH where the analyte is charged (e.g., pH > 5), allowing it to bind to the sorbent. Interfering substances can be washed away, and the analyte is then eluted with a solvent that neutralizes the charge or disrupts the interaction.

Table 3: Example Solid-Phase Extraction Protocol

StepSolvent/SolutionPurpose
Conditioning Methanol, followed by WaterTo activate the sorbent
Loading Sample (pH adjusted to > 5)Analyte retention
Washing Water, followed by a weak organic solventRemoval of interferences
Elution Acidified organic solvent (e.g., Methanol with 2% Formic Acid)Elution of the analyte

Isotope-Labeling Strategies for Metabolic Studies in Research Models (non-human, in vitro)

Isotope labeling is an invaluable tool for tracing the metabolic fate of a compound in in vitro research models, such as liver microsomes or cultured cells. Stable isotopes like Carbon-13 (¹³C) or Deuterium (²H) are incorporated into the structure of "this compound."

The use of isotopically labeled compounds allows for the differentiation of the parent compound and its metabolites from endogenous matrix components when analyzed by mass spectrometry. This is because the labeled compounds will have a higher mass, but will retain the same chromatographic behavior and fragmentation pattern as the unlabeled compound.

Applications in Metabolic Studies:

In a typical in vitro metabolism study, a ¹³C-labeled version of "this compound" could be incubated with liver microsomes. After the incubation period, the sample would be extracted and analyzed by LC-MS. The mass spectrometer would be set to look for the mass of the labeled parent compound as well as potential metabolites that would also contain the ¹³C label. This allows for the confident identification of metabolic products, such as hydroxylated or conjugated derivatives.

The use of isotope ratio mass spectrometry (IRMS) coupled with liquid chromatography (LC) is another advanced technique that can provide insights into the degradation pathways of halogenated benzoic acids. nih.gov

Potential Non Pharmacological Applications

Role as a Chemical Probe in Biological Systems (non-human)

Substituted benzoic acids are frequently employed as chemical probes to investigate biological processes in non-human systems. The specific substitution pattern of 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, featuring chlorine and fluorine atoms, could impart selective binding properties to certain biological macromolecules. Halogen bonds, arising from the electrophilic regions on the halogen atoms, can facilitate interactions with proteins and other biological targets.

Potential Research Applications:

Enzyme Inhibition Studies: The carboxylic acid moiety can mimic natural substrates, while the halogenated phenyl rings can interact with hydrophobic pockets or specific residues within an enzyme's active site. This could allow researchers to study enzyme kinetics and mechanisms.

Receptor Binding Assays: The defined three-dimensional structure of this compound could enable it to bind to specific receptor sites, potentially acting as an antagonist or agonist. This would be valuable in cellular biology research to probe receptor function and signaling pathways.

Imaging Applications: While not inherently fluorescent, this molecule could be derivatized with a fluorophore to create a targeted imaging agent for microscopy studies in cell cultures or tissue samples.

It is important to note that without specific experimental data, these applications remain theoretical. The actual utility as a chemical probe would depend on its binding affinity, selectivity, and cellular permeability, which would need to be determined empirically.

Application in Materials Science or Polymer Chemistry

The rigid structure and potential for intermolecular interactions make halogenated benzoic acids interesting candidates for materials science and polymer chemistry. The presence of aromatic rings contributes to thermal stability, while the polar carboxylic acid group and halogen substituents can influence properties like crystallinity and solubility.

Potential Material Science Roles:

Liquid Crystal Development: Biphenyl-like structures are common in liquid crystal molecules. The substituted biphenyl (B1667301) core of this compound could serve as a mesogenic unit.

Polymer Synthesis: The carboxylic acid group provides a reactive handle for polymerization reactions. It could be converted to an acid chloride or ester to be incorporated as a monomer in the synthesis of polyesters or polyamides. The halogen substituents would modify the properties of the resulting polymer, such as its refractive index, dielectric constant, and flame retardancy.

Potential Polymer PropertyInfluence of Structural Feature
Thermal Stability Aromatic rings
Solubility Carboxylic acid, Halogen atoms
Flame Retardancy Chlorine atoms
Refractive Index Halogen atoms

Use as a Building Block in Complex Chemical Synthesis

One of the most probable applications for this compound is as a versatile building block in organic synthesis. Halogenated aromatic compounds are pivotal intermediates in the synthesis of more complex molecules due to the reactivity of the carbon-halogen bond in cross-coupling reactions.

Synthetic Utility:

Suzuki Coupling: The chlorine atoms can participate in palladium-catalyzed Suzuki coupling reactions to form new carbon-carbon bonds, allowing for the construction of elaborate molecular architectures.

Buchwald-Hartwig Amination: The carbon-chlorine bonds can also be functionalized through amination reactions to introduce nitrogen-containing groups.

Functional Group Interconversion: The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, further expanding its synthetic potential.

The presence of multiple, differentially reactive sites on the molecule could allow for selective and sequential chemical modifications, making it a valuable precursor in multi-step syntheses of agrochemicals, electronic materials, or other specialty chemicals.

Analytical Reagent or Standard Development

In the field of analytical chemistry, well-characterized compounds are essential for method development and validation. This compound, if synthesized to a high purity, could serve as an analytical standard.

Potential Analytical Applications:

Chromatography Standard: It could be used as a reference compound in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related compounds in environmental or industrial samples.

Mass Spectrometry Reference: The distinct isotopic pattern of the two chlorine atoms would provide a clear signature in mass spectrometry, aiding in the calibration and tuning of instruments.

The development of this compound as a certified reference material would require rigorous purification and characterization to establish its exact purity and identity.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Technologies for the Chemical Compound

The synthesis of complex halogenated aromatic compounds traditionally relies on multi-step processes that can be low-yielding and generate significant waste. guidechem.comsemanticscholar.org Future research will likely focus on more efficient and sustainable synthetic strategies.

Late-Stage Functionalization: A major goal is the development of methods for the direct and selective introduction of chloro- and fluoro-substituents onto a pre-existing benzoic acid scaffold. This "late-stage" approach is highly desirable in drug discovery as it allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Transition-Metal Catalysis: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, offer powerful tools for constructing the bi-aryl core of compounds like the one . researchgate.net Future work may focus on developing catalysts that are more tolerant of multiple halogen substituents and offer higher regioselectivity.

Flow Chemistry and Automation: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. researchgate.net Automating these processes can accelerate the synthesis and purification of novel halogenated benzoic acid libraries for high-throughput screening.

Biocatalysis: The use of enzymes to perform specific chemical transformations is a growing area of green chemistry. Future research could explore engineered enzymes for selective halogenation or other modifications of benzoic acid precursors, offering a highly specific and environmentally friendly synthetic route.

TechnologyPotential AdvantageRelevance to Halogenated Benzoic Acids
Late-Stage C-H Activation Reduces the number of synthetic steps; allows for rapid diversification.Direct, selective chlorination or fluorination of benzoic acid scaffolds.
Advanced Catalysis Improves reaction efficiency, yield, and selectivity.Efficiently couples halogenated aromatic rings.
Flow Chemistry Enhances safety, scalability, and reaction control.Safer handling of potentially hazardous reagents and precise control of exothermic reactions.
Biocatalysis High selectivity and sustainability.Environmentally friendly and highly specific halogenation reactions.

Deeper Mechanistic Insights into its Biological Interactions

Understanding how a molecule interacts with biological targets at a molecular level is crucial for rational drug design. For a compound like 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, the halogen atoms would play a critical role.

Halogen Bonding: The chlorine atoms on the molecule can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. These interactions can be highly directional and contribute significantly to binding affinity and selectivity. Future research would involve co-crystallography studies to visualize these interactions and computational modeling to predict their strength.

Orthogonal Interactions: The combination of different halogens (chlorine and fluorine) offers the potential for "orthogonal" interactions, where each type of halogen engages in distinct, non-competing interactions within a binding pocket. This could be a strategy for achieving high target affinity.

Impact on pKa: The electron-withdrawing nature of the halogen substituents will influence the acidity of the carboxylic acid group. This modulation of pKa is critical as it affects the molecule's ionization state at physiological pH, which in turn impacts its solubility, cell permeability, and ability to interact with targets.

Exploration of Novel Target Classes or Biological Pathways

The structural motif of halogenated bi-aryl benzoic acids is found in compounds targeting a range of biological pathways. Exploration of novel applications for this class of molecules could include:

Enzyme Inhibition: Many enzymes have been successfully targeted by halogenated inhibitors. For example, derivatives of benzoic acid have been investigated as inhibitors of fungal CYP53 enzymes and bacterial fatty acid biosynthesis. nih.govnih.gov The specific substitution pattern of the target compound could offer unique selectivity for kinases, proteases, or metabolic enzymes involved in diseases like cancer or infectious diseases.

Receptor Modulation: As antagonists or agonists, these molecules could target nuclear hormone receptors or G protein-coupled receptors (GPCRs). The lipophilic and rigid nature of the bi-aryl scaffold is well-suited for fitting into the ligand-binding pockets of these receptors.

Antimicrobial Agents: Halogenated compounds are known to possess antibacterial and antifungal properties. nih.govmdpi.com Future screening of novel polychlorinated and fluorinated benzoic acids against panels of pathogenic bacteria and fungi, particularly drug-resistant strains, could identify new therapeutic leads.

Interdisciplinary Research Opportunities Involving the Chemical Compound

The unique properties of halogenated organic molecules open up research avenues beyond medicinal chemistry.

Materials Science: Functionalized benzoic acids can be used as building blocks for advanced materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles. rsc.orgnih.gov The halogen atoms can be used to tune the electronic properties and intermolecular packing of these materials, potentially leading to applications in catalysis, gas storage, or electronics.

Chemical Biology: A halogenated benzoic acid could be modified to create a chemical probe. By incorporating a photoreactive group or a click-chemistry handle, the molecule could be used to identify and validate new biological targets through affinity-based protein profiling.

Agrochemicals: The structural features of many pesticides and herbicides include halogenated aromatic rings. Research could explore the potential of compounds like this compound as novel herbicides or fungicides, investigating their efficacy and environmental fate. The addition of fluorine, in particular, is a common strategy to enhance the biological activity of agrochemicals. banglajol.info

Q & A

Q. What are the recommended synthetic pathways for preparing 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid in high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation and coupling. A plausible route is:

Halogenation : Introduce the chloro and fluoro groups onto the benzene ring via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to minimize over-halogenation .

Coupling : Use Suzuki-Miyaura cross-coupling to attach the 3-chloro-4-fluorophenyl group to the benzoic acid core. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the aryl halide in a degassed solvent system (e.g., DMF/H₂O) .

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the deshielded proton at C-2 of the benzoic acid appears as a singlet (δ ~8.2 ppm), while fluorine and chlorine substituents influence neighboring protons .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) coupled with mass spectrometry verifies molecular weight (MW: 313.55 g/mol) and detects impurities .
  • Elemental Analysis : Validates empirical formula (C₁₃H₇Cl₂FO₂) with ≤0.3% deviation .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures between 50–70°C during halogenation to avoid di- or tri-substituted by-products .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. Ligands like SPhos improve yields in Suzuki-Miyaura reactions .
  • In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Binding Assay Standardization : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) under consistent buffer conditions (pH 7.4, 25°C) .
  • Meta-Analysis : Compare data across studies, focusing on substituent effects. For example, the 3-chloro-4-fluorophenyl group may exhibit variable interactions with cytochrome P450 isoforms due to steric hindrance .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile conflicting experimental results .

Q. How do electronic effects of substituents (Cl, F) influence the compound’s reactivity in derivatization?

  • Methodological Answer :
  • Hammett Analysis : Calculate σ values for substituents (Cl: σₚ=+0.23, F: σₚ=+0.06) to predict reactivity. The electron-withdrawing chloro group activates the benzoic acid toward nucleophilic acyl substitution .
  • DFT Calculations : Use Gaussian09 to map electron density around the carboxyl group, revealing enhanced electrophilicity at the carbonyl carbon due to adjacent halogens .
  • Experimental Validation : Compare esterification rates with methanol under acidic conditions; Cl/F substituents increase reaction rates by 20–30% versus unsubstituted analogs .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation. Co-crystallization with coformers (e.g., nicotinamide) improves crystal lattice stability .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hr) from 50°C to 4°C, reducing amorphous precipitate formation .
  • X-Ray Diffraction : Resolve crystal structure to identify intermolecular interactions (e.g., Cl···Cl halogen bonds) that hinder crystallization .

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4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid

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